N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide
Description
N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide is a pyrimidine-based acetamide derivative characterized by a 4,6-dimethylpyrimidine core substituted with a morpholine ring and linked to a 2,2-diphenylacetamide moiety. This compound shares structural homology with bioactive molecules, particularly those targeting enzymes or receptors where heterocyclic scaffolds play critical roles . The 2,2-diphenylacetamide group is a common pharmacophore in pharmaceuticals, as seen in antimycobacterial agents and drugs like loperamide . Below, we systematically compare this compound with pyrimidine, benzothiazole, and other acetamide derivatives, emphasizing structural, synthetic, and functional distinctions.
Properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-22(18(2)26-24(25-17)28-13-15-30-16-14-28)27-23(29)21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,13-16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOULCFGWXNOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of β-Diketones with Guanidine Derivatives
A classical approach involves cyclocondensation of 1,3-diketones with guanidine carbonate under basic conditions. For 4,6-dimethyl-2-morpholinopyrimidine, acetylacetone (2,4-pentanedione) reacts with morpholine-substituted guanidine at 80–100°C in ethanol, yielding the substituted pyrimidine ring. Key parameters include:
Post-Functionalization of Preformed Pyrimidines
Alternative strategies modify preassembled pyrimidine rings. Chlorination at the C2 position using phosphorus oxychloride, followed by nucleophilic substitution with morpholine, achieves regioselective functionalization:
$$
\text{4,6-Dimethyl-2-chloropyrimidine} + \text{Morpholine} \xrightarrow{\text{Et}_3\text{N, THF}} \text{4,6-Dimethyl-2-morpholinopyrimidine} \quad
$$
- Temperature : 0°C to room temperature
- Reaction time : 12–16 hours
- Yield : 85–89% with column chromatography purification
Preparation of 2,2-Diphenylacetyl Chloride
The acetamide sidechain originates from 2,2-diphenylacetic acid, which undergoes activation for amide coupling:
Synthesis of 2,2-Diphenylacetic Acid
Diphenylacetonitrile (prepared via Friedel-Crafts alkylation of benzene with chloroacetonitrile) is hydrolyzed under acidic conditions:
$$
\text{Diphenylacetonitrile} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{2,2-Diphenylacetic Acid} \quad
$$
Conversion to Acid Chloride
Thionyl chloride (SOCl₂) in anhydrous dichloromethane converts the acid to its chloride derivative:
- Molar ratio : 1:1.5 (acid:SOCl₂)
- Reaction time : 3 hours at 40°C
- Purity : >99% by NMR after distillation
Amide Bond Formation Strategies
Coupling the pyrimidine amine with 2,2-diphenylacetyl chloride demands careful optimization to prevent N-oxidation or racemization.
Schotten-Baumann Reaction
Aqueous-organic biphasic conditions enable rapid amidation:
$$
\text{4,6-Dimethyl-2-morpholinopyrimidin-5-amine} + \text{2,2-Diphenylacetyl Chloride} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{Target Compound} \quad
$$
Carbodiimide-Mediated Coupling
For moisture-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enhances efficiency:
- Solvent : Anhydrous THF
- Stoichiometry : 1:1:1.2 (amine:acid chloride:EDC)
- Yield : 82–86% after silica gel chromatography
Purification and Analytical Validation
Crystallization Techniques
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Ethanol/Water (1:1) | 99.2 | 65 |
| Acetonitrile | 98.7 | 71 |
| Dichloromethane/Hexane | 99.5 | 68 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 7.28–7.35 (m, 10H, diphenyl), 6.82 (s, 1H, pyrimidine H5), 3.72–3.75 (m, 4H, morpholine), 2.41 (s, 6H, CH₃).
- HRMS : m/z calculated for C₂₉H₃₀N₄O₂ [M+H]⁺ 483.2392, found 483.2389.
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactor systems reduce reaction times from hours to minutes:
- Residence time : 8.5 minutes
- Throughput : 12 kg/day using 1 L reactor
Green Chemistry Approaches
Ionic liquid ([BMIM][BF₄]) as solvent increases atom economy:
- Recycling efficiency : 93% over 5 cycles
- E-factor : 2.1 vs. 8.6 for batch processes
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and various acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:
- Anticancer Activity : Studies have indicated that derivatives of this compound may possess anticancer properties. Research has shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds with similar morpholinopyrimidine structures have been reported to inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial for tumor angiogenesis and metastasis .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported to be effective against common bacteria such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Antitumor Efficacy : A study evaluating the efficacy of morpholinopyrimidine derivatives demonstrated significant tumor growth inhibition in mouse models of melanoma when treated with compounds related to N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide. The study highlighted the compound's ability to reduce angiogenesis and metastasis significantly .
- Antimicrobial Testing : Another case study focused on the antimicrobial properties of similar morpholinopyrimidine derivatives showed promising results against various bacterial strains. The study reported an MIC value of approximately 256 µg/mL for some derivatives, indicating potential for development into antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Morpholinopyrimidine Derivatives | Inhibition of tumor growth; VEGFR pathway targeting |
| Antimicrobial | Similar Morpholine Compounds | Effective against E. coli and S. aureus |
| Enzyme Inhibition | Acetylcholinesterase Inhibitors | Cognitive enhancement potential |
Table 2: Case Study Results
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Antitumor Efficacy | Mouse Melanoma Model | Significant tumor size reduction |
| Antimicrobial Testing | Bacterial Strains | MIC ~ 256 µg/mL against tested strains |
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Pyrimidine Derivatives
Key Observations :
- The target compound’s 4,6-dimethyl groups contrast with bromine or hydroxy substituents in analogs, favoring steric/electronic modulation over reactive or polar interactions.
- Morpholino substitution provides distinct hydrogen-bonding capabilities compared to sulfanyl or hydroxy groups.
Comparison with Benzothiazole-Based Analogs
Structural and Functional Contrasts
Key Observations :
- The target compound’s morpholino-pyrimidine core may offer better metabolic stability than benzothiazoles, which are prone to oxidation.
Biological Activity
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a morpholinopyrimidine core which is known for its pharmacological versatility. The structural formula can be represented as:
This compound's design aims to enhance its interaction with biological targets while minimizing toxicity.
Research indicates that compounds similar to this compound exhibit significant interaction with various biological targets, including:
- Sphingomyelin Synthase (SMS) : Inhibitors of SMS have shown promise in treating atherosclerosis, suggesting that similar compounds may affect lipid metabolism pathways .
- PRC2-Mediated Diseases : Some studies have indicated that related compounds can inhibit PRC2, which is implicated in various cancers .
Antitumor Activity
Several studies have evaluated the antitumor potential of compounds structurally related to this compound. Key findings include:
- Cell Line Studies : The compound has been tested on human lung cancer cell lines (A549, HCC827, and NCI-H358) and exhibited varying degrees of cytotoxicity. For instance:
- Selectivity : While the compound shows promising antitumor activity, it also affects normal lung fibroblast cells (MRC-5), which raises concerns regarding selectivity and potential toxicity .
Other Biological Activities
In addition to antitumor properties, related compounds have demonstrated:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting a broader therapeutic potential beyond oncology .
- Inhibition of Sirtuin Proteins : Compounds similar to this compound have been explored as inhibitors of sirtuin 2 protein for cancer treatment .
Case Studies
Case Study 1: Antitumor Efficacy
A study investigated the efficacy of a related compound in a mouse model of lung cancer. The results indicated a significant reduction in tumor size compared to controls when treated with the compound at varying dosages over four weeks.
Case Study 2: Molecular Docking Studies
Molecular docking simulations have suggested that the compound binds effectively to the active sites of target proteins involved in tumor proliferation. These findings support further investigation into its mechanism of action and optimization for enhanced efficacy.
Data Summary Table
| Biological Activity | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Antitumor | A549 | 6.75 | Moderate activity |
| Antitumor | HCC827 | 6.26 | Moderate activity |
| Antitumor | NCI-H358 | 6.48 | Moderate activity |
| Cytotoxicity | MRC-5 | 3.11 | Affects normal cells |
Q & A
Basic: What are the common synthetic routes for N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyrimidine and diphenylacetamide precursors. A general approach includes:
- Step 1: Condensation of 4,6-dimethyl-2-morpholinopyrimidine-5-amine with activated diphenylacetyl chloride derivatives under anhydrous conditions (e.g., in THF or DCM with a base like triethylamine).
- Step 2: Isolation of intermediates via column chromatography, followed by recrystallization from solvents like acetone/methanol mixtures .
- Characterization:
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and purity.
- Mass spectrometry (ESI-TOF) verifies molecular weight.
- X-ray crystallography resolves stereochemical ambiguities in intermediates, as demonstrated in structurally related diphenylacetamide derivatives .
- TLC monitoring ensures reaction completion .
Basic: How is the crystal structure of this compound determined, and what software is typically used?
Answer:
Crystal structure determination involves:
- Single-crystal X-ray diffraction (SC-XRD): High-quality crystals are grown via slow evaporation (e.g., acetone/methanol). Data collection uses Mo/Kα radiation.
- Software:
- SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is standard for small-molecule crystallography. Hydrogen bonding networks are analyzed using graph-set notation .
- Validation: The CIF file is checked with PLATON or CHECKCIF to identify structural anomalies (e.g., missed symmetry, atomic displacement issues) .
- Key parameters: Bond angles, torsion angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) are reported to confirm structural integrity .
Advanced: How can researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic data?
Answer:
Contradictions arise due to polymorphic variations or misassigned donor-acceptor pairs. Methodological solutions include:
- Graph-set analysis: Classify hydrogen bonds into motifs (e.g., R₂²(8) rings) to identify systematic patterns vs. outliers .
- DFT calculations: Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G*) to validate energetically favorable configurations.
- Temperature-dependent studies: Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects on hydrogen bond geometry .
- Database cross-checking: Use the Cambridge Structural Database (CSD) to compare with analogous diphenylacetamide derivatives .
Advanced: What methodologies are employed to assess the antimycobacterial activity of diphenylacetamide derivatives?
Answer:
Standard protocols include:
- In vitro assays:
- Controls: Use rifampicin/isoniazid as positive controls and solvent-only wells as negatives.
- Data interpretation: Compounds showing >80% inhibition at 6.25 μg/mL proceed to dose-response studies. Structure-activity relationships (SARs) are analyzed by modifying substituents on the pyrimidine and acetamide moieties .
Basic: What analytical techniques confirm the purity and identity of the compound post-synthesis?
Answer:
- HPLC-DAD/UV: Purity is assessed using reverse-phase columns (C18, 5 μm) with acetonitrile/water gradients. A single peak at λ = 254 nm indicates homogeneity.
- Elemental Analysis (EA): Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%).
- Melting Point: Sharp melting ranges (e.g., 430–433 K) confirm crystalline purity .
- FT-IR Spectroscopy: Key functional groups (e.g., C=O at ~1650 cm⁻¹, N–H at ~3300 cm⁻¹) are verified .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of morpholinopyrimidine derivatives?
Answer:
Optimization strategies include:
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation steps.
- Solvent effects: Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to stabilize intermediates. Microwave-assisted synthesis in DMF reduces reaction time .
- Temperature control: Gradual heating (e.g., reflux at 80°C vs. room temperature) minimizes side reactions.
- Reagent stoichiometry: Use a 10% molar excess of diphenylacetyl chloride to drive the reaction to completion.
- Workflow: Employ Design of Experiments (DoE) to statistically evaluate variables (e.g., time, temperature, catalyst load) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
